Hexazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

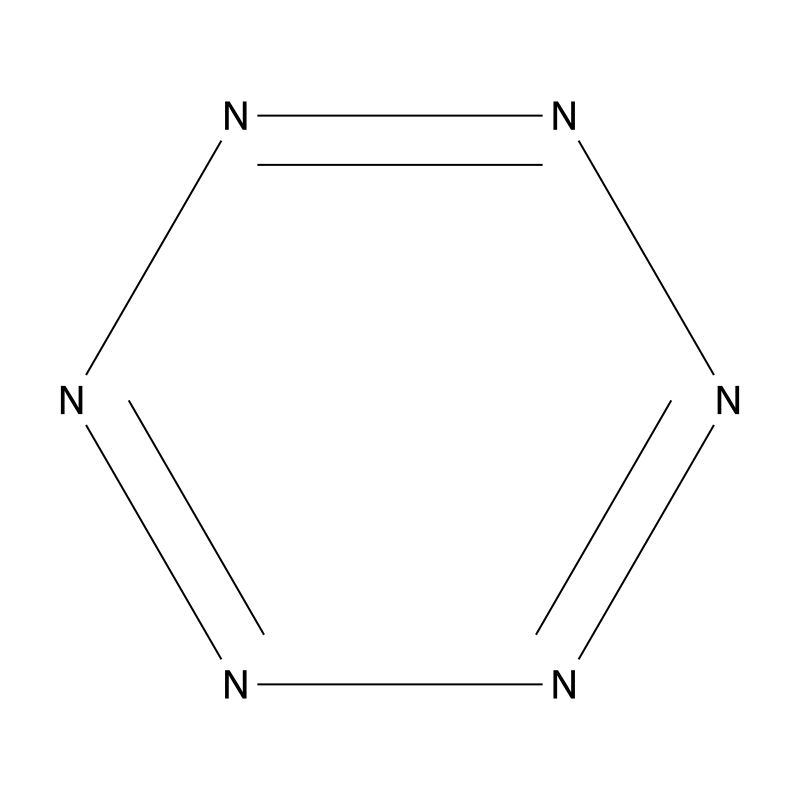

Hexazine, also known as hexaazabenzene, is a hypothetical allotrope of nitrogen consisting of six nitrogen atoms arranged in a cyclic structure akin to benzene. It represents the final member of the azabenzene series, where all carbon atoms in benzene are replaced by nitrogen atoms. Although hexazine has not been isolated as a neutral species, its negatively charged variants, such as and , have been synthesized under extreme conditions of high pressure and temperature. These variants exhibit aromatic properties, conforming to Hückel's rule, which states that a cyclic, planar molecule with π-electrons is aromatic .

The synthesis of hexazine derivatives has been achieved under extreme conditions using the following methods:

- High-Pressure Synthesis: The most notable method involves compressing potassium azide and molecular nitrogen at pressures exceeding 40 GPa while simultaneously applying high temperatures (above 2000 K). This method has successfully yielded the hexazine anion within complex structures like .

- Laser Heating: In conjunction with high pressure, laser heating is utilized to facilitate the reactions that lead to the formation of hexazine anions. This technique allows for precise control over temperature and pressure conditions necessary for synthesizing these high-energy-density materials .

Hexazine and its derivatives hold potential applications in various fields due to their unique properties:

- High-Energy Density Materials: Due to the strong nitrogen-nitrogen bonds present in hexazine structures, they are considered for use in high-energy-density materials, which could have implications in propulsion systems and explosives .

- Novel Nitrogen-Based Compounds: The study of hexazine may stimulate further exploration into nitrogen chemistry, potentially leading to new materials with unique electronic or structural properties .

Hexazine shares structural similarities with several other nitrogen-rich compounds. Here are some comparable compounds:

| Compound | Structure Type | Aromaticity | Stability |

|---|---|---|---|

| Pentazine | Five-membered ring | Yes | Unstable |

| Tetrazine | Four-membered ring | Yes | Stable |

| Triazine | Three-membered ring | Yes | Stable |

| Pyrazine | Six-membered ring | Yes | Stable |

| Pyridine | Six-membered ring | Yes | Stable |

Uniqueness of Hexazine

Hexazine is unique due to its hypothesized structure comprising entirely of nitrogen atoms arranged similarly to benzene. Its predicted aromatic character sets it apart from other nitrogen compounds, particularly because it represents a theoretical limit in the azabenzene series where all carbon atoms are replaced by nitrogen . Additionally, the synthesis challenges and instability associated with hexazine highlight its distinctiveness within the field of nitrogen chemistry.

The hexazine anion [N6]2- represents one of the charged variants of the hexazine molecule that has been successfully synthesized under extreme conditions. This dianion species was first reported in the potassium nitrogen compound K2N6, which was formed through laser heating of potassium azide (KN3) in a diamond anvil cell at pressures above 45 GPa [1] [2].

Structure and Anti-Aromaticity

The [N6]2- anion adopts a planar hexagonal ring structure analogous to benzene, with all six nitrogen atoms arranged in a cyclic configuration [2] [3]. The structural analysis reveals that this dianion carries a formal charge of -2, which is distributed across the six-membered nitrogen ring [2]. The planar geometry of the [N6]2- anion is maintained through the stabilization provided by the surrounding potassium cations in the K2N6 crystal structure [1].

The [N6]2- anion exhibits anti-aromatic character, which fundamentally distinguishes it from its aromatic counterpart [N6]4- [4] [2]. This anti-aromaticity arises from the presence of eight π-electrons in the system, which follows the 4n rule (where n=2) rather than the 4n+2 rule required for aromaticity [2]. The eight π-electrons result from the six π-electrons contributed by the nitrogen atoms plus two additional electrons donated by the potassium cations [2].

Theoretical calculations confirm that the [N6]2- anion does not adhere to Hückel's rule for aromaticity [4] [5]. The anti-aromatic nature of this system leads to electronic instability, as the two extra electrons enter partially filled π* orbitals, resulting in metallic character for the K2N6 compound [2]. This electronic configuration contrasts sharply with the aromatic [N6]4- anion, which follows the 4n+2 rule and exhibits enhanced stability [4] [5].

Theoretical Properties

The theoretical analysis of the [N6]2- anion reveals several distinctive properties that reflect its anti-aromatic nature. The electronic structure calculations indicate that the compound K2N6 exhibits metallic character due to the presence of the eight-π-electron system [2]. This metallic behavior is consistent with the anti-aromatic classification, as the partially filled π* orbitals create conducting pathways [2].

The bond order in the [N6]2- ring can be calculated as 1.33 based on the charge transfer of two electrons from potassium to the N6 rings [2]. This intermediate bond order suggests resonant bonding character within the hexazine ring, with bond lengths falling between typical single and double nitrogen-nitrogen bonds [2]. The intramolecular bonding in the hexazine dianion ring is likely resonant in nature, reflecting the delocalized electronic structure despite the anti-aromatic character [2].

Density functional theory calculations have provided insights into the electronic band structure of K2N6, confirming the metallic nature of the compound [2]. The calculations reveal that the anti-aromatic [N6]2- anion contributes to the overall electronic properties through its partially filled π* orbitals, which create a conducting band structure [2]. This electronic behavior is fundamentally different from the insulating character observed in compounds containing the aromatic [N6]4- anion [5] [6].

Hexazine Anion [N6]4-

The hexazine anion [N6]4- represents the aromatic charged variant of hexazine that has been successfully synthesized and characterized in high-pressure potassium nitrogen compounds. This tetraanion was first identified in the complex compound K9N56, which was synthesized at high pressures (46 and 61 GPa) and high temperatures (above 2,000 K) through direct reaction between nitrogen and KN3 in a laser-heated diamond anvil cell [7] [8].

Aromatic Character and Structure

The [N6]4- anion exhibits true aromatic character, conforming to Hückel's rule with its 4n+2 π-electron system (where n=2, giving 10 π-electrons) [4] [7] [6]. The aromatic nature of this hexazine anion stems from the six π-electrons contributed by the nitrogen atoms plus four additional electrons donated by the potassium cations, creating a 10π-electron system that satisfies the criteria for aromaticity [6] [8].

The structural analysis reveals that the [N6]4- anion adopts a planar hexagonal configuration with crystallographic symmetry [6] [8]. In the K9N56 compound, the planar N6 rings are positioned at centers of inversion with specific orientational constraints [6]. The positions of the N1 atoms lie in the mirror plane, while four N2 atoms occupy general positions, resulting in the planar N6 rings having only one degree of freedom and being rotated about the c-axis at 45° [6].

Theoretical calculations using density functional theory have confirmed the aromatic character of the [N6]4- anion [6] [8]. The geometry-based harmonic oscillator model of aromaticity (HOMA) value for the hexazine anion in K9N56 is 0.96, which is comparable to or even larger than the values of known aromatic molecules such as pyrrole (0.86), selenophene (0.88), and imidazole (0.998) [6]. This high HOMA value provides strong evidence for the aromatic nature of the [N6]4- anion [6].

Bond Lengths and Electron Distribution

The bond length analysis of the [N6]4- anion reveals characteristics consistent with aromatic delocalization. According to experimental structure refinement data, the N6 ring in K9N56 contains four bonds with lengths of 1.17(2) Å and two bonds with lengths of 1.23(4) Å at 61 GPa [6]. Within experimental uncertainty, these bond lengths are not significantly different from each other [6].

Density functional theory calculations provide more precise bond length predictions, showing corresponding bond lengths of 1.32 Å and 1.28 Å for the [N6]4- anion [6]. These calculated bond lengths are very similar to each other and fall intermediate between typical nitrogen-nitrogen single and double bond lengths [6]. The bond lengths are consistent with previous theoretical predictions for planar N6 rings, including 1.37 Å in Be2N6 at 1 bar, 1.31 Å in K2N6 at 60 GPa, and 1.31 Å in Li2N6 at 50 GPa [6].

The electron distribution in the [N6]4- anion demonstrates the characteristic features of aromatic systems. Theoretical calculations show that the electron density features an almost completely homogeneous charge distribution across the ring, indicating charge delocalization—a hallmark of aromaticity [6]. This uniform electron distribution contrasts with localized bonding patterns and provides direct evidence for the aromatic nature of the hexazine anion [6].

In the K4N6 compound, which contains exclusively [N6]4- anions, the calculated bond lengths are 1.46 Å at ambient pressure and 1.39 Å at 130 GPa [5]. These bond lengths are among the longest nitrogen-nitrogen bond lengths reported for polymeric nitrogen phases, and they correspond to high incompressibility of the material [5]. The extended bond lengths in K4N6 suggest that the [N6]4- anions maintain their aromatic character even under varying pressure conditions [5].

Comparison with Benzene and Other Aromatic Systems

The [N6]4- hexazine anion exhibits striking similarities to benzene, the archetypal aromatic compound [9] [10]. Both molecules adopt planar hexagonal ring structures with delocalized π-electron systems that satisfy Hückel's rule [9] [10]. The aromatic character of the [N6]4- anion is supported by the same fundamental principles that govern benzene aromaticity, including cyclic conjugation, planarity, and the presence of 4n+2 π-electrons [9] [10].

The HOMA aromaticity index provides a quantitative comparison between the [N6]4- anion and benzene. With a HOMA value of 0.96, the hexazine anion demonstrates aromaticity comparable to benzene and other established aromatic systems [6]. This high HOMA value places the [N6]4- anion among the most aromatic molecules studied, confirming its classification as a truly aromatic system [6].

Bond length comparisons reveal important similarities and differences between the [N6]4- anion and benzene. The nitrogen-nitrogen bond lengths in the [N6]4- anion (1.28-1.32 Å) are shorter than the carbon-carbon bond lengths in benzene (1.39 Å) [6]. This difference reflects the distinct electronic properties of nitrogen compared to carbon, including the higher electronegativity and different orbital characteristics of nitrogen atoms [6].

The electronic structure comparison shows that both the [N6]4- anion and benzene exhibit similar aromatic stabilization mechanisms. Both systems demonstrate complete electron delocalization across the ring, uniform charge distribution, and enhanced stability relative to their non-aromatic counterparts [6]. The aromatic character in both systems arises from the same fundamental electronic principles, despite the different atomic compositions [6].

The [N6]4- anion also shares characteristics with other aromatic nitrogen-containing systems, particularly the [N5]- pentazolate anion [9] [10]. Both nitrogen-based aromatic systems represent significant achievements in nitrogen chemistry and demonstrate that aromaticity is not exclusive to carbon-based compounds [9] [10]. The successful synthesis of the [N6]4- anion, along with the [N5]- anion, has expanded the understanding of aromatic systems and opened new avenues for nitrogen chemistry research [9] [10].